molecular formula C8H3Cl4F3O B1402189 2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417566-65-4

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1402189
M. Wt: 313.9 g/mol
InChI Key: VQKVTAMAYGGDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, commonly known as TCTB, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 70°C. TCTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and it is a valuable intermediate in the production of many industrial chemicals.

Mechanism Of Action

TCTB is an organic compound with a wide range of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of TCTB is based on its ability to act as a nucleophile, which means it can act as a source of electrons to form new bonds. This is due to the presence of the trifluoromethyl group, which is electron-rich and can donate electrons to the reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of TCTB are not well understood. However, studies have shown that TCTB can be toxic to aquatic organisms at high concentrations. In addition, TCTB has been shown to be an irritant to the skin, eyes, and respiratory tract. As such, it is important to use TCTB in a controlled manner and to take appropriate safety measures when working with this compound.

Advantages And Limitations For Lab Experiments

The main advantage of using TCTB in laboratory experiments is its low cost and availability. In addition, TCTB is a versatile reagent that can be used in a wide range of reactions. However, there are some limitations to using TCTB in laboratory experiments. For example, TCTB is a volatile compound and must be handled with care. In addition, it is toxic to aquatic organisms and can be an irritant to the skin, eyes, and respiratory tract.

Future Directions

The future directions for TCTB research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted on the mechanisms of action of TCTB and its ability to act as a nucleophile. Finally, further research could be conducted on the use of TCTB in the synthesis of novel materials with potential applications in the electronics and medical industries.

Scientific Research Applications

TCTB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, TCTB has been used in the synthesis of novel materials with potential applications in the electronics and medical industries.

properties

IUPAC Name

2-chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl4F3O/c9-6-4(7(13,14)15)2-1-3-5(6)16-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKVTAMAYGGDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl4F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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